molecular formula C19H23BrN2O5 B4289839 ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4289839
M. Wt: 439.3 g/mol
InChI Key: GMMNGRRRQKADRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GI-524580 is a novel small-molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of stress-induced gastric ulceration. This compound is known for its antioxidant properties, which play a crucial role in its gastroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GI-524580 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of GI-524580 may involve large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the isolation of the compound in high purity and yield. The use of advanced chromatographic techniques allows for the efficient separation of GI-524580 from impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

GI-524580 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of GI-524580 include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of GI-524580 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .

Scientific Research Applications

GI-524580 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GI-524580 involves its antioxidant properties, which help to neutralize reactive oxygen species (ROS) and reduce oxidative stress in biological tissues. The compound targets key enzymes involved in oxidative stress pathways, such as superoxide dismutase, catalase, and xanthine oxidase. By modulating the activity of these enzymes, GI-524580 helps to maintain the oxidative balance in tissues and protect against damage caused by ROS .

Comparison with Similar Compounds

GI-524580 can be compared with other antioxidant compounds, such as:

Compared to these compounds, GI-524580 offers unique advantages, such as its specific targeting of oxidative stress pathways and its potential therapeutic applications in treating stress-induced gastric ulceration. Its structural uniqueness and specific biological activity make it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O5/c1-4-26-19(24)18-13-9-17(27-12(2)23)14(20)10-15(13)21(3)16(18)11-22-5-7-25-8-6-22/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNGRRRQKADRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

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